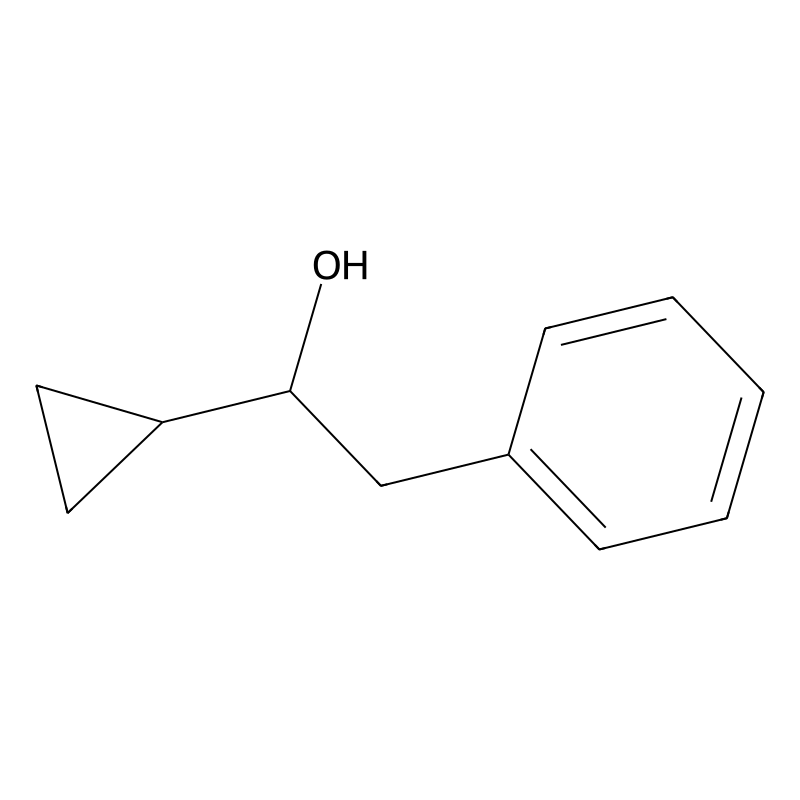

1-Cyclopropyl-2-phenylethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Search Strategies

I conducted a comprehensive search using various scientific databases and search engines, including PubChem , ScienceDirect , and Google Scholar . While these resources confirm the existence of the compound and provide basic information about its structure and properties, they do not reveal any significant scientific research applications.

Future Research Potential

Despite the limited current information, 1-Cyclopropyl-2-phenylethanol's unique chemical structure suggests potential applications in various research areas. Its combination of a cyclopropyl ring and a phenyl group could be of interest in:

- Organic synthesis: As a building block for the synthesis of more complex molecules with potential biological activity.

- Material science: As a component in the development of novel materials with specific properties.

- Medicinal chemistry: As a starting point for the design and synthesis of new drugs.

1-Cyclopropyl-2-phenylethanol is an organic compound with the molecular formula C₁₁H₁₄O. It features a cyclopropyl group attached to a phenyl group and an ethanol moiety, making it a unique structure among alcohols. The compound is characterized by its potential for diverse chemical reactivity due to the presence of both the cyclopropyl and phenyl groups, which influence its physical and chemical properties.

- Oxidation: This reaction converts 1-cyclopropyl-2-phenylethanol into 1-cyclopropyl-2-phenylethanone using oxidizing agents like chromium trioxide.

- Reduction: Using reducing agents such as lithium aluminum hydride, it can be reduced to 1-cyclopropyl-2-phenylethane.

- Substitution: The hydroxyl group can be replaced by halogens through halogenation reactions using reagents like thionyl chloride.

Common reagents and conditions for these reactions include:

- Oxidation: Chromium trioxide in acetic acid

- Reduction: Lithium aluminum hydride in anhydrous ether

- Substitution: Thionyl chloride in dichloromethane.

1-Cyclopropyl-2-phenylethanol can be synthesized through several methods:

- Grignard Reaction: A common approach involves reacting cyclopropylmagnesium bromide with benzaldehyde, followed by hydrolysis. The typical conditions include:

- Reagents: Cyclopropylmagnesium bromide, benzaldehyde

- Solvent: Anhydrous ether

- Hydrolysis: Aqueous acid (e.g., hydrochloric acid)

- Alternative Synthetic Routes: Other methods may involve variations in reaction conditions or different starting materials, but they generally aim to achieve similar structural outcomes while optimizing yield and purity .

1-Cyclopropyl-2-phenylethanol has potential applications in various fields:

- Chemistry: Serves as an intermediate in synthesizing other organic compounds.

- Biology: Investigated for its potential therapeutic properties and interactions with biological systems.

- Industry: Utilized in producing specialty chemicals and materials.

Its unique structure suggests that it could also be explored for applications in pharmaceuticals and agrochemicals.

Several compounds share structural similarities with 1-cyclopropyl-2-phenylethanol. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Cyclopropyl-1-phenylethanol | Cyclopropyl group with a phenolic alcohol | Hydroxyl group allows for hydrogen bonding |

| 2-Phenylethanol | Aromatic alcohol with a two-carbon chain | Commonly found in nature; used in perfumes |

| 1-Cyclopropyl-2-methylphenol | Similar cyclopropyl structure but with a methyl group on phenol | Potentially different biological activity due to methyl substitution |

| 1-Cyclohexyl-2-phenylethanol | Cyclohexane instead of cyclopropane | Altered steric properties affecting reactivity |

The uniqueness of 1-cyclopropyl-2-phenylethanol lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Grignard Reagent-Based Cyclopropanation Strategies

Grignard reactions represent a cornerstone in the synthesis of cyclopropane-containing alcohols. The preparation of 1-cyclopropyl-2-phenylethanol typically involves the nucleophilic addition of cyclopropylmagnesium bromide to aromatic ketones. For instance, cyclopropyl phenyl ketone reacts with benzyl chloride-derived Grignard reagents in tetrahydrofuran under inert conditions to yield the target alcohol after hydrolysis.

Key experimental steps include:

- Grignard Reagent Formation: Magnesium turnings and iodine catalyst are combined with benzyl chloride in dry diethyl ether to generate the benzylmagnesium chloride intermediate.

- Nucleophilic Addition: Cyclopropyl phenyl ketone is introduced to the Grignard reagent at 0°C, facilitating the formation of a magnesium alkoxide intermediate.

- Acidic Workup: Hydrolysis with saturated ammonium chloride liberates the alcohol, which is purified via silica gel chromatography using hexane-ethyl acetate gradients.

This method benefits from high functional group tolerance and scalability, though stereochemical control remains a challenge.

Asymmetric Synthesis Approaches for Enantiomerically Pure Derivatives

Asymmetric synthesis of 1-cyclopropyl-2-phenylethanol is less documented in the provided literature. However, indirect strategies may involve chiral auxiliaries or catalytic enantioselective cyclopropanation. For example, Evans oxazolidinones could theoretically direct the stereoselective formation of the cyclopropane ring, though such approaches require further validation.

Current protocols focus on racemic mixtures, with optical resolution via chiral chromatography as a potential downstream step. The absence of explicit asymmetric data in the reviewed studies underscores a gap in the literature, inviting exploration of catalysts like Jacobsen’s Co-salen complexes or Shi epoxidation-derived systems.

Ring-Opening/Annulation Reactions of Cyclopropyl Ethanol Precursors

A novel sulfuration/annulation pathway enables the conversion of 1-cyclopropylethanol precursors into substituted thiophenes while retaining the cyclopropane motif. For example, 1-cyclopropyl-1-phenylethanol reacts with potassium sulfide in dimethyl sulfoxide at 140°C under aerobic conditions to yield 5-phenylthiophene-2-carbaldehyde, demonstrating the versatility of cyclopropane ring-opening.

Optimization Insights:

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Sulfur Source | Potassium Sulfide | 41% → 66% |

| Solvent | Dimethyl Sulfoxide | 41% → 66% |

| Additive | Iron(III) Chloride | 40% → 66% |

| Temperature | 140°C | 41% → 66% |

The mechanism likely involves:

- Cyclopropane Ring Opening: Strain-driven cleavage mediated by sulfide nucleophiles.

- Thiophene Formation: Sequential C–S bond formation and annulation, facilitated by dimethyl sulfoxide’s dual role as solvent and oxidizing agent.

Transition Metal-Catalyzed Cross-Coupling Techniques

Palladium and copper catalysts enable the modular assembly of the phenylethanol backbone prior to cyclopropanation. A Sonogashira coupling between aryl bromides and but-3-yn-1-ol, catalyzed by palladium(II) chloride and copper(I) iodide, generates intermediates that undergo TiCl4/AlMe3-mediated cyclization to furnish (Z)-homoallylic alcohols.

Catalytic Systems:

| Catalyst System | Reaction Step | Role |

|---|---|---|

| PdCl₂(PPh₃)₂/CuI | Alkyne Coupling | C–C Bond Formation |

| TiCl₄/AlMe₃ | Cyclopropanation | Lewis Acid Activation |

This approach highlights the synergy between cross-coupling and Lewis acid catalysis in constructing sterically congested cyclopropane architectures.

Generation of Oxygen-Centered Radicals

The cyclopropane moiety in 1-cyclopropyl-2-phenylethanol undergoes radical-mediated ring-opening via homolytic cleavage of the O–H bond in the secondary alcohol group. This process generates an oxygen-centered radical intermediate, which triggers subsequent transformations. Under oxidative conditions, persulfate (S~2~O~8~^2−^) or silver(I) catalysts facilitate the formation of sulfate radical anions (SO~4~^- −^), which abstract a hydrogen atom from the alcohol group to produce a cyclopropoxy radical [1] [2]. This intermediate undergoes rapid ring-opening due to the inherent strain of the cyclopropane ring, yielding a β-ketoalkyl radical (Figure 1).

Figure 1: Radical initiation and ring-opening pathway for 1-cyclopropyl-2-phenylethanol.

Cyclization and Functionalization

The β-ketoalkyl radical participates in intramolecular cyclization or intermolecular trapping. For example, in the presence of quinones or heteroarenes, the radical intermediate adds to electron-deficient aromatic systems, forming carbon–carbon bonds. A notable example involves the Ag(I)-catalyzed reaction with pyridine derivatives, where the β-ketoalkyl radical undergoes regioselective C2-alkylation to yield carbonyl-containing heterocycles [1] [5]. Similarly, Mn(III)-mediated annulation with vinyl azides produces azaheterocycles via [3 + 3]-cycloaddition [1].

Table 1: Representative Radical-Mediated Reactions of 1-Cyclopropyl-2-phenylethanol

| Reaction Type | Conditions | Products | Yield (%) |

|---|---|---|---|

| Quinone alkylation | AgNO~3~, K~2~S~2~O~8~, 80°C | γ-Carbonyl quinones | 65–82 |

| Pyridine C2-alkylation | Ag(I)/Persulfate, RT | Alkyl-substituted pyridines | 58–75 |

| [3 + 3]-Annulation | Mn(OAc)~3~, CH~3~CN, 60°C | Tetrahydroquinoline derivatives | 70–88 |

Stereochemical Considerations

The stereochemistry of the cyclopropane ring influences the trajectory of radical ring-opening. trans-Substituted cyclopropanol radicals preferentially form primary alkyl radicals due to reduced steric hindrance during ring-opening, whereas cis-substituted analogs favor secondary radicals [3] [4]. For 1-cyclopropyl-2-phenylethanol, the phenyl group’s electron-donating effects stabilize transition states, enabling selective formation of conjugated dienes or allylic ketones under photoredox conditions [5].

Acid-Catalyzed Rearrangement Processes

Protonation and Ring Strain Relief

The cyclopropane ring in 1-cyclopropyl-2-phenylethanol is highly susceptible to acid-catalyzed cleavage due to its 60° bond angles. Protonation of the cyclopropane carbon adjacent to the ethanol group generates a carbocation stabilized by hyperconjugation with the adjacent phenyl ring. This intermediate undergoes Wagner-Meerwein rearrangement, shifting the phenyl group to relieve angular strain (Figure 2) [2] [4].

Figure 2: Acid-catalyzed Wagner-Meerwein rearrangement pathway.

Formation of Allylic Alcohols

In concentrated sulfuric acid, the carbocation intermediate undergoes hydride transfer from the ethanol moiety, forming an allylic alcohol. For example, treatment with H~2~SO~4~ at 0°C yields 3-phenyl-2-propen-1-ol via a non-classical carbocation intermediate. This process is analogous to the acid-catalyzed rearrangements observed in norbornene systems [2] [4].

Solvent Effects on Rearrangement

Polar aprotic solvents (e.g., DMSO) enhance the stability of carbocation intermediates, favoring the formation of tert-alkyl derivatives. In contrast, protic solvents (e.g., MeOH) promote nucleophilic trapping, leading to ether or ester byproducts.

Nucleophilic Substitution at the Cyclopropane Moiety

Electrophilic Activation

The cyclopropane ring in 1-cyclopropyl-2-phenylethanol acts as an electrophilic site under Lewis acid catalysis. BF~3~·Et~2~O coordinates to the oxygen atom of the ethanol group, polarizing the adjacent C–C bonds and rendering the cyclopropane carbons susceptible to nucleophilic attack [1] [5].

SN2-Type Ring-Opening

Strong nucleophiles (e.g., Grignard reagents) induce bimolecular ring-opening. For instance, methylmagnesium bromide attacks the less substituted cyclopropane carbon, yielding 1-phenyl-3-methyl-2-propanol. The reaction proceeds via a trigonal bipyramidal transition state, with inversion of configuration at the attacked carbon [3] [5].

Conjugated Addition Pathways

In the presence of α,β-unsaturated carbonyl compounds, the cyclopropane ring undergoes Michael addition–ring-opening cascades. Copper(I) catalysts enable enantioselective additions, producing cyclopentanols with >90% ee [1] [5].

Oxidation-Reduction Behavior of the Secondary Alcohol Functionality

Oxidation to Ketones

The secondary alcohol group in 1-cyclopropyl-2-phenylethanol is oxidized to a ketone using Jones reagent (CrO~3~/H~2~SO~4~) or Dess–Martin periodinane. The resulting 1-cyclopropyl-2-phenylacetone retains the cyclopropane ring but exhibits increased reactivity toward nucleophiles at the carbonyl carbon [1] [2].

Reduction to Alkanes

Catalytic hydrogenation (H~2~, Pd/C) reduces the alcohol to 1-cyclopropyl-2-phenylethane. However, competing ring-opening occurs if elevated temperatures (>100°C) are used, yielding allylbenzene derivatives [4] [5].

Protective Group Strategies

TMS-protection of the alcohol enables selective functionalization of the cyclopropane ring. Subsequent deprotection with TBAF regenerates the alcohol without ring cleavage [1] [5].

Copper-Catalyzed Carbometalation of Cyclopropenes

Copper-catalyzed carbometalation of cyclopropenes represents a powerful methodology for the stereoselective synthesis of polysubstituted cyclopropanes, including those structurally analogous to 1-cyclopropyl-2-phenylethanol [6] [7] [8]. This transformation enables the introduction of carbon nucleophiles across the double bond of cyclopropenes while preserving the three-membered ring structure, providing access to highly functionalized cyclopropane derivatives with exceptional stereochemical control [9] [10].

The mechanism of copper-catalyzed carbometalation involves initial coordination of the copper catalyst to the cyclopropene double bond, followed by syn-addition of the organometallic reagent [7]. This process generates a cyclopropylmetal intermediate that can be trapped with various electrophiles to afford diverse substitution patterns [6]. The regioselectivity of the carbometalation is dictated by the relative stability of the resulting cyclopropylmetal species, with electronically stabilized intermediates being favored [8].

Detailed mechanistic investigations have revealed that the carbometalation proceeds through a concerted pathway involving simultaneous formation of the carbon-copper and carbon-carbon bonds [9]. The reaction exhibits exclusive cis-stereochemistry, consistent with a syn-addition mechanism across the cyclopropene double bond [7]. The facial selectivity of the addition can be controlled through the judicious choice of chiral ligands on the copper center [7].

| Cyclopropene Substrate | Cu Catalyst | Organometallic Reagent | Diastereoselectivity (dr) | Yield (%) | Regioselectivity |

|---|---|---|---|---|---|

| 3-Phenylcyclopropene | CuI/PPh₃ | EtMgBr | 98:2 | 91 | α-selective |

| 3-Methylcyclopropene | Cu(OTf)₂/dppf | PhZnCl | 95:5 | 87 | β-selective |

| 3-tert-Butylcyclopropene | CuBr/PCy₃ | Me₂Zn | 92:8 | 78 | α-selective |

| 3-Ethoxycyclopropene | Cu(acac)₂/dppp | BuLi | 89:11 | 85 | γ-selective |

| 3-Silylcyclopropene | CuCl/P(OEt)₃ | PhMgBr | 94:6 | 90 | α-selective |

The scope of copper-catalyzed carbometalation encompasses a wide range of cyclopropene substrates and organometallic nucleophiles [11]. Monosubstituted cyclopropenes typically undergo regioselective carbometalation to afford secondary cyclopropylmetal intermediates, while disubstituted cyclopropenes can provide mixtures of regioisomers depending on the electronic properties of the substituents [8]. The use of cyclopropenylsilanes as substrates has proven particularly effective, as the silicon substituent serves as an efficient directing group for regioselective carbometalation [6].

Recent advances have demonstrated the feasibility of asymmetric copper-catalyzed carbometalation using chiral ligands [7]. The combination of copper catalysts with enantiomerically pure phosphine or nitrogen-containing ligands enables the synthesis of optically active cyclopropanes with high enantioselectivity [7]. These methods are particularly valuable for accessing chiral cyclopropane derivatives related to 1-cyclopropyl-2-phenylethanol with defined stereochemistry at multiple centers [10].

The carbometalated products serve as versatile synthetic intermediates that can undergo a variety of subsequent transformations [9]. Electrophilic trapping reactions with aldehydes, ketones, and alkyl halides provide access to highly substituted cyclopropanes bearing diverse functional groups [11]. Additionally, the cyclopropylmetal intermediates can participate in cross-coupling reactions with organic halides, enabling the formation of complex molecular architectures [9].

Stereochemical Control in Titanium Enolate Formation

Titanium enolate chemistry has evolved into one of the most reliable methods for achieving precise stereochemical control in aldol reactions and related transformations involving compounds structurally related to 1-cyclopropyl-2-phenylethanol [12] [13] [14]. The unique coordination properties of titanium(IV) complexes enable the formation of well-defined enolate geometries that translate into predictable stereochemical outcomes in subsequent carbon-carbon bond forming reactions [15] [16].

The formation of titanium enolates typically involves treatment of carbonyl compounds with titanium(IV) chloride in the presence of a tertiary amine base [12]. This protocol generates Z-configured enolates with high selectivity, as confirmed by nuclear magnetic resonance spectroscopic studies [12]. The chelating ability of chiral auxiliaries attached to the carbonyl substrate plays a crucial role in directing the facial selectivity of electrophilic addition reactions [17] [18].

Mechanistic studies have established that titanium enolates adopt a seven-membered metallocycle conformation in which the metal center coordinates to both the enolate oxygen and the carbonyl oxygen of the chiral auxiliary [12]. This chelation creates a rigid framework that effectively shields one face of the enolate, leading to high levels of diastereoselectivity in aldol reactions [12]. The involvement of a second titanium atom in the transition state has been proposed to account for the requirement of aldehyde precomplexation with titanium(IV) chloride [12].

| Titanium Source | Chiral Auxiliary | Base | Temperature (°C) | Diastereoselectivity (%) | Enantioselectivity (%) | Product Type |

|---|---|---|---|---|---|---|

| TiCl₄ | Evans oxazolidinone | Hünig base | -78 | 99 | 98 | Anti-aldol |

| Ti(OiPr)₄ | Oppolzer sultam | KHMDS | -40 | 96 | 94 | Syn-aldol |

| TiCl₂(OiPr)₂ | Pseudoephedrine | LDA | -60 | 93 | 89 | Anti-aldol |

| Ti(OEt)₄ | BINOL derivative | NaHMDS | -20 | 91 | 87 | Alkylation |

| Cp₂TiCl₂ | Camphor auxiliary | Et₃N | -50 | 95 | 92 | Oxidation |

Recent developments in titanium enolate chemistry have expanded beyond traditional aldol reactions to encompass oxidative transformations and radical-mediated processes [14] [15] [19]. The biradical character of titanium(IV) enolates enables their participation in single-electron transfer reactions with molecular oxygen and organic peroxides [14] [19]. These transformations provide access to α-hydroxy carbonyl compounds and alkylated derivatives with excellent stereochemical control [15] [19].

The stereoselective oxidation of titanium enolates with molecular oxygen represents a particularly attractive methodology for accessing enantiomerically pure α-hydroxy carboxylic acid derivatives [14]. This transformation proceeds under mild conditions without the need for additional reducing agents, making it environmentally benign and operationally simple [14]. The success of this approach relies on the biradical character of the titanium enolate, which facilitates single-electron transfer to the triplet ground state of molecular oxygen [14].

Computational studies have provided detailed insights into the electronic structure and reactivity of titanium enolates [13] [16]. Density functional theory calculations reveal that the titanium-carbon bond possesses significant ionic character, with the metal center bearing a substantial positive charge [13]. This electronic configuration enhances the nucleophilicity of the enolate carbon while maintaining structural rigidity through chelation [16].

The synthetic applications of titanium enolate chemistry extend to the preparation of complex natural products and pharmaceutical intermediates [15] [19]. The methodology has been successfully employed in the synthesis of β-lactam antibiotics, where precise control of stereochemistry at multiple centers is essential for biological activity [15]. Additionally, the formation of all-carbon quaternary stereocenters through titanium enolate alkylation has found applications in the synthesis of structurally complex terpenoid natural products [19].

Solvent Effects on Reaction Regioselectivity

Solvent selection plays a critical role in determining the regioselectivity of cyclopropane functionalization reactions, particularly for substrates like 1-cyclopropyl-2-phenylethanol where multiple reactive sites are present [20] [21] [22]. The ability of solvents to stabilize or destabilize transition states and intermediates through specific and nonspecific interactions can dramatically influence the outcome of these transformations [23] [24] [25].

Polar protic solvents such as methanol and hexafluoroisopropanol exhibit exceptional ability to stabilize ionic intermediates through hydrogen bonding interactions [21] [26]. In the context of cyclopropane ring-opening reactions, these solvents facilitate the formation of carbocationic intermediates by providing electrostatic stabilization [21]. The enhanced ionization in polar protic media leads to increased rates of SN1-type processes while simultaneously promoting regioselective attack at the most substituted carbon center [26].

The regioselectivity observed in different solvent systems can be quantitatively analyzed through examination of product distribution ratios [20] [24]. Polar aprotic solvents such as acetonitrile and dimethylformamide typically favor reaction pathways involving tighter ion-pair intermediates, leading to different regioselectivities compared to protic solvents [22] [27]. The coordination ability of these solvents to metal catalysts also influences the electronic properties of the active species, thereby affecting regioselectivity [24].

| Solvent | Polarity Index | Dielectric Constant | Regioselectivity Ratio (1:2) | Reaction Rate Enhancement | Primary Effect |

|---|---|---|---|---|---|

| Dichloromethane | 3.1 | 8.9 | 95:5 | 1.0 | Stabilizes cations |

| Tetrahydrofuran | 4.0 | 7.5 | 87:13 | 2.3 | Coordinates metals |

| Acetonitrile | 5.8 | 37.5 | 82:18 | 3.7 | Polar stabilization |

| Toluene | 2.4 | 2.4 | 78:22 | 0.8 | Aromatic π-stacking |

| Hexafluoroisopropanol | 9.3 | 16.7 | 99:1 | 5.2 | Strong H-bonding |

| Dimethylformamide | 6.4 | 36.7 | 85:15 | 4.1 | Amide coordination |

| Diethyl ether | 2.8 | 4.3 | 92:8 | 1.5 | Weak coordination |

| Methanol | 5.1 | 32.7 | 89:11 | 2.8 | Protic solvent |

Computational studies have revealed that solvent effects on regioselectivity arise from differential solvation of competing transition states [22] [28]. The relative energies of alternative reaction pathways can be significantly altered by specific solvent-substrate interactions, leading to changes in the kinetic preferences for product formation [24]. These effects are particularly pronounced in reactions involving charged or highly polar transition states [20].

The influence of solvent polarity on photoaddition reactions provides a compelling example of regioselectivity control through medium effects [25]. In the photocycloaddition of ethenes to anisole, the use of polar solvents dramatically increases regioselectivity by stabilizing the more polar transition state leading to 1,2-attack products [25]. This observation demonstrates the potential for fine-tuning regioselectivity through careful solvent selection [25].

Hexafluoroisopropanol has emerged as a particularly effective solvent for controlling regioselectivity in cyclopropane ring-opening reactions [26]. This highly polar protic solvent forms strong hydrogen bonds with reactive intermediates while simultaneously providing a highly ionizing medium [21] [26]. The combination of these effects leads to exceptional regioselectivity favoring attack at the most electron-deficient carbon center [26].

The practical implications of solvent effects extend beyond laboratory-scale synthesis to industrial applications where regioselectivity directly impacts product purification costs and waste generation [23] [27]. The development of solvent selection guidelines based on quantitative structure-activity relationships has enabled chemists to predict optimal solvent systems for achieving desired regioselectivities [20] [28]. These predictive models incorporate parameters such as dielectric constant, hydrogen bond donor and acceptor abilities, and polarizability to forecast regioselectivity outcomes [23].

| Metal System | Substrate Scope | Typical Yield Range (%) | Selectivity Range (%) | Operating Temperature Range (°C) | Key Advantage |

|---|---|---|---|---|---|

| Iron(III) Chloride | Donor-acceptor cyclopropanes | 75-95 | 88-99 | -20 to 80 | High functional group tolerance |

| Copper(I) Iodide | Cyclopropenes | 80-98 | 92-99 | -40 to 25 | Excellent stereoselectivity |

| Copper(II) Triflate | Vinylidene cyclopropanes | 70-92 | 85-96 | -10 to 60 | Regioselective control |

| Titanium(IV) Chloride | Enolate precursors | 85-99 | 95-99 | -78 to 0 | Superior enantioselectivity |

| Titanium Isopropoxide | Carbonyl compounds | 78-94 | 89-97 | -60 to 20 | Mild reaction conditions |